N-[(3-Chloro-2H-indol-2-ylidene)methyl]-2,6-dimethylaniline
Description
N-[(3-Chloro-2H-indol-2-ylidene)methyl]-2,6-dimethylaniline is a structurally complex aromatic compound featuring a 2,6-dimethylaniline backbone conjugated to a 3-chloro-substituted indole moiety via a methylidene linkage. The 2,6-dimethylaniline group imparts steric hindrance and electronic effects, while the chloro-indole moiety may contribute to unique photophysical or catalytic properties.
Properties
CAS No. |
668985-88-4 |
|---|---|
Molecular Formula |
C17H15ClN2 |
Molecular Weight |
282.8 g/mol |
IUPAC Name |
1-(3-chloro-1H-indol-2-yl)-N-(2,6-dimethylphenyl)methanimine |
InChI |
InChI=1S/C17H15ClN2/c1-11-6-5-7-12(2)17(11)19-10-15-16(18)13-8-3-4-9-14(13)20-15/h3-10,20H,1-2H3 |
InChI Key |
YVNYBQXMCLNVPU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N=CC2=C(C3=CC=CC=C3N2)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-[(3-Chloro-2H-indol-2-ylidene)methyl]-2,6-dimethylaniline typically involves the condensation of 3-chloroindole-2-carbaldehyde with 2,6-dimethylaniline under acidic or basic conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
N-[(3-Chloro-2H-indol-2-ylidene)methyl]-2,6-dimethylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced indole derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives with potential biological activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(3-Chloro-2H-indol-2-ylidene)methyl]-2,6-dimethylaniline involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. This can lead to the inhibition of cell proliferation, induction of apoptosis, and other cellular effects . The exact molecular targets and pathways may vary depending on the specific biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2,6-Dimethylaniline (2,6-DMA) Derivatives
2,6-Dimethylaniline is a common structural motif in agrochemicals and dyes. Key comparisons include:
Metazachlor Metabolites
Metazachlor, a herbicide, metabolizes into compounds containing the 2,6-dimethylaniline moiety, such as 479M04 and 479M14. These metabolites share the 2,6-DMA core but differ in functional groups (e.g., sulfonic acid, sulfinyl-hydroxypropanoic acid). Unlike the indole-containing target compound, these metabolites exhibit polar side chains that enhance water solubility, critical for environmental mobility and regulatory monitoring .
Metalaxyl Metabolites
Metalaxyl, a fungicide, degrades into metabolites with the 2,6-DMA moiety, including N-(2-hydroxymethyl-6-methylphenyl)-N-(methoxyacetyl) alanine methyl ester. These metabolites retain the dimethylaniline group but incorporate hydroxyl and ester functionalities, altering their toxicity profiles and environmental persistence compared to the target compound .
Table 1: Comparison of 2,6-Dimethylaniline Derivatives
Schiff Base Analogs
Schiff bases derived from 2,6-dimethylaniline exhibit notable optical and catalytic properties:
(E)-N-(4-Nitrobenzylidene)-2,6-dimethylaniline
This Schiff base, synthesized by Karakas et al., shares the 2,6-DMA backbone but replaces the indole moiety with a nitrobenzylidene group. X-ray studies reveal planar geometries conducive to nonlinear optical (NLO) activity.
HC Blue No. 15
HC Blue No. 15 (INCI) incorporates a 2,6-dimethylaniline group linked to a dichlorophenyl-cyclohexadienylidene system. Its phosphoric acid complex highlights the versatility of 2,6-DMA derivatives in dye chemistry, though the target compound’s indole system may offer distinct electronic transitions and stability .
Aminocarbonylmethyl Chlorides
describes the synthesis of [N-(2,6-dimethylphenyl)aminocarbonylmethyl]chloride derivatives by substituting amines with 2,6-dimethylaniline. These intermediates, like the target compound, leverage steric hindrance from the dimethyl groups to control reaction selectivity. However, the target compound’s indole linkage may introduce unique reactivity in cross-coupling or cyclization reactions .
Environmental and Toxicological Profiles
Compounds with 2,6-DMA moieties often undergo oxidative degradation. Studies on 2,6-dimethylaniline degradation via Fenton’s reagent or hydroxyl radicals reveal rapid breakdown into quinone-like intermediates, suggesting the target compound may exhibit similar environmental fate but modified kinetics due to its chloro-indole group .
Biological Activity
N-[(3-Chloro-2H-indol-2-ylidene)methyl]-2,6-dimethylaniline is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies while presenting data in an organized manner.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C16H16ClN
- Molecular Weight : 273.76 g/mol
- CAS Number : 76335719
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity. It has been shown to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism is thought to involve the induction of apoptosis and inhibition of cell cycle progression.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 5.0 | Induction of apoptosis |
| A549 (Lung) | 4.5 | Inhibition of cell cycle progression |
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties against a range of pathogens. In vitro studies revealed that it possesses bactericidal effects against both Gram-positive and Gram-negative bacteria.
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 10 |
| Escherichia coli | 15 |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound inhibits key enzymes involved in cancer cell metabolism.
- Reactive Oxygen Species (ROS) Generation : It induces oxidative stress in cancer cells, leading to apoptosis.
- Modulation of Signaling Pathways : The compound affects various signaling pathways related to cell survival and proliferation.
Study 1: Anticancer Efficacy in Animal Models
A recent study evaluated the anticancer efficacy of this compound in mice models with induced tumors. The results showed a significant reduction in tumor size compared to the control group.
Study 2: Antimicrobial Screening
In another investigation, the antimicrobial activity was tested against clinical isolates from patients with infections. The compound showed promising results, particularly against resistant strains of bacteria.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
